Cas no 412937-87-2 (N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide)

N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide is a specialized organic compound with potential applications in pharmaceuticals and research. Its unique structure, characterized by a bromophenyl group and a morpholine-4-sulfonyl moiety, contributes to its distinctive reactivity and solubility. This compound offers high purity and stability, making it suitable for various synthetic routes and biological assays. Its potential as a research tool or intermediate in drug discovery is further enhanced by its availability and purity.
N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide structure
412937-87-2 structure
Product Name:N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide
CAS No:412937-87-2
MF:C17H17BrN2O4S
MW:425.296882390976
CID:5417432
PubChem ID:3384354
Update Time:2025-10-17

N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-Bromophenyl)-3-(4-morpholinylsulfonyl)benzamide
    • N-(3-bromophenyl)-3-(morpholinosulfonyl)benzamide
    • N-(3-bromophenyl)-3-morpholin-4-ylsulfonylbenzamide
    • F3374-0009
    • SR-01000918952
    • N-(3-Bromo-phenyl)-3-(morpholine-4-sulfonyl )-benzamide
    • N-(3-BROMOPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
    • SR-01000918952-1
    • BB 0222027
    • VU0612662-1
    • 412937-87-2
    • AKOS002281622
    • N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide
    • Inchi: 1S/C17H17BrN2O4S/c18-14-4-2-5-15(12-14)19-17(21)13-3-1-6-16(11-13)25(22,23)20-7-9-24-10-8-20/h1-6,11-12H,7-10H2,(H,19,21)
    • InChI Key: IMPFPJOMMTZZKF-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)NC(C1=CC=CC(=C1)S(N1CCOCC1)(=O)=O)=O

Computed Properties

  • Exact Mass: 424.00924g/mol
  • Monoisotopic Mass: 424.00924g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 560
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 84.1Ų

Experimental Properties

  • Density: 1.570±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 12.24±0.70(Predicted)

N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide Pricemore >>

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Additional information on N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide

N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide: A Comprehensive Overview

N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide, with the CAS number 412937-87-2, is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonamides and has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases. In this comprehensive overview, we will delve into the chemical structure, synthesis, biological activities, and recent research findings related to N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide.

Chemical Structure and Synthesis:

N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide is characterized by its unique molecular structure, which includes a brominated phenyl group and a morpholine sulfonyl moiety. The bromine atom in the 3-position of the phenyl ring plays a crucial role in the compound's reactivity and biological activity. The morpholine sulfonyl group, on the other hand, contributes to the compound's solubility and stability.

The synthesis of N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide typically involves several steps. One common approach is to start with 3-bromoaniline, which is then reacted with 4-morpholinesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is further treated with 3-carboxybenzoyl chloride to form the final product. This synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Biological Activities:

N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide has been extensively studied for its biological activities, particularly its potential as an inhibitor of various enzymes and receptors. Recent research has shown that this compound exhibits potent inhibitory effects on protein kinases, which are key enzymes involved in cell signaling pathways. Specifically, N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

In addition to its kinase inhibitory properties, N-(3-bromophenyl)-3-(morpholine-4-sulfonyl)benzamide has also demonstrated anti-inflammatory and anti-cancer activities. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. Furthermore, it has been found to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades.

Clinical Applications: strong>

The therapeutic potential of N-< strong>(3-bromophenyl) strong>- 3 - < strong >(morpholine - 4 - sulfonyl) strong > benzamide is currently being explored in various clinical settings. Preliminary clinical trials have shown promising results in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. The compound's ability to inhibit CDKs also makes it a potential candidate for cancer therapy, particularly in combination with other chemotherapeutic agents.

However, further research is needed to fully understand the safety profile and optimal dosing regimens for N - < strong >(3 - bromophenyl) strong > - 3 - < strong >(morpholine - 4 - sulfonyl) strong > benzamide. Preclinical studies have indicated that this compound is well-tolerated at therapeutic doses, but long-term safety data are still lacking.

< strong >Recent Research Findings: strong > p > < p >Recent advancements in computational chemistry and molecular modeling have provided valuable insights into the mechanism of action of N - < strong >(3 - bromophenyl) strong > - 3 - < strong >(morpholine - 4 - sulfonyl) strong > benzamide. These studies have identified key interactions between the compound and its target proteins, which can be leveraged to design more potent and selective analogs. p > < p >In addition, emerging research has explored the use of N - < strong >(3 - bromophenyl) strong > - 3 - < strong >(morpholine - 4 - sulfonyl) strong > benzamide as a tool compound in chemical biology studies. Its ability to modulate specific signaling pathways makes it a valuable reagent for investigating cellular processes involved in disease progression. p > < p >< strong >Conclusion: strong > p > < p >N - < strong >(3 - bromophenyl) strong > - 3 - < strong >(morpholine - 4 - sulfonyl) strong > benzamide (CAS No. 412937 - 87 - 2) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure confers desirable properties such as high potency and selectivity, making it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. p > article > response >

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